2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester

Description

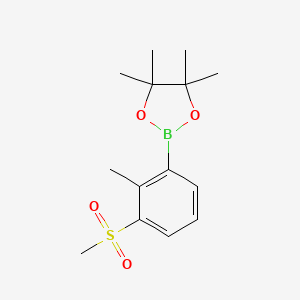

2-Methyl-3-(methylsulfonyl)phenylboronic acid pinacol ester is a boronic acid derivative featuring a pinacol ester moiety, a methyl group at the 2-position, and a methylsulfonyl (-SO₂Me) group at the 3-position of the phenyl ring. This compound belongs to the arylboronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and stimuli-responsive materials due to their stability and tunable reactivity .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2-methyl-3-methylsulfonylphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21BO4S/c1-10-11(8-7-9-12(10)20(6,16)17)15-18-13(2,3)14(4,5)19-15/h7-9H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKLNADPRWWTGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling :

2-Methyl-3-(methylsulfonyl)phenylboronic acid pinacol ester is primarily utilized in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of biaryl compounds by coupling aryl or vinyl halides with the boronic ester in the presence of a palladium catalyst. The reaction conditions typically involve:

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄)

- Bases : Potassium carbonate or sodium hydroxide

- Solvents : Commonly used solvents include toluene, ethanol, or water.

The versatility of this compound allows chemists to synthesize complex organic molecules efficiently, making it essential in pharmaceutical development and materials science.

Medicinal Chemistry

Biological Activity :

Research indicates that boronic acid derivatives exhibit significant biological activities. For instance:

- Anticancer Properties : Compounds similar to 2-Methyl-3-(methylsulfonyl)phenylboronic acid have demonstrated the ability to inhibit proteasome activity, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown effective inhibition of multiple myeloma cell growth through modulation of the proteasome pathway .

- Antibacterial Activity : Boronic acids can act as inhibitors of β-lactamases, enzymes responsible for antibiotic resistance. This property enhances the efficacy of existing antibiotics against resistant strains .

Material Science

The compound is also explored for its potential applications in material science, particularly in developing advanced materials such as polymers and electronic devices. Its unique chemical structure allows for modifications that can enhance material properties such as conductivity and stability.

Data Tables

| Reaction Component | Typical Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Ethanol |

| Temperature | 80 °C |

| Reaction Time | 8 hours |

Case Study 1: Anticancer Activity Evaluation

A study focused on evaluating the anticancer potential of boronic acid derivatives revealed that compounds similar to 2-Methyl-3-(methylsulfonyl)phenylboronic acid effectively inhibited proteasome activity in multiple myeloma cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers.

Case Study 2: Development of Antibacterial Agents

Research into the antibacterial properties of boronic acids demonstrated their effectiveness against β-lactamase-producing bacteria. The study highlighted how these compounds could restore the activity of β-lactam antibiotics, providing a promising avenue for combating antibiotic resistance.

Mechanism of Action

The mechanism by which 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester exerts its effects involves its participation in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by oxidative addition to the aryl halide, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the formation of biaryl compounds, which are crucial intermediates in organic synthesis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Substituent Effects

Key structural differences among phenylboronic acid pinacol esters lie in substituent type, position, and electronic properties. A comparative overview is provided below:

Table 1: Substituent Effects on Key Properties

Key Observations:

- Electron-withdrawing groups (e.g., -SO₂Me, -F) enhance oxidative stability and reactivity toward ROS, making such esters suitable for H₂O₂-responsive systems .

- Polar substituents (e.g., -CH₂OH, -SO₂Me) improve solubility in polar solvents like chloroform and acetone .

- Steric hindrance from ortho-substituents (e.g., 2-Me) may reduce reactivity in cross-coupling reactions compared to para-substituted analogs .

Solubility in Organic Solvents

Pinacol esters generally exhibit higher solubility than their parent boronic acids due to reduced hydrogen bonding. However, substituents modulate solubility trends:

Table 2: Solubility Comparison in Chloroform (Typical Solvent)

Key Observations:

Reactivity in H₂O₂-Responsive Systems

The methylsulfonyl group in this compound may influence its oxidative cleavage kinetics. Comparative studies with other ROS-sensitive esters reveal:

Biological Activity

2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester (CAS Number: 134817288) is a boronic acid derivative with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a methylsulfonyl group that may enhance its biological activity. The following sections will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | CHBOS |

| Molecular Weight | 296.2 g/mol |

| IUPAC Name | This compound |

| Synonyms | MFCD18730607, CS-11751 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly in enzyme inhibition and cellular signaling pathways. Boronic acids are known to form reversible covalent bonds with diols and have been extensively studied for their role in targeting proteases and kinases.

Enzyme Inhibition

Research indicates that boronic acid derivatives can inhibit serine proteases and other enzymes involved in cellular signaling. For instance, studies have shown that compounds like 2-Methyl-3-(methylsulfonyl)phenylboronic Acid can effectively inhibit the activity of specific kinases involved in cancer progression, offering a potential therapeutic avenue for cancer treatment .

Cytotoxicity and Cell Viability

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent. For instance, concentrations above 5 μM resulted in significant cytotoxicity without affecting normal cell lines .

Case Studies

- Inhibition of Cancer Cell Growth : A study focused on the effects of this compound on KARPAS422 cells highlighted its ability to inhibit cell growth significantly. The IC50 value for cell growth inhibition was reported to be around 12 nM, indicating potent activity against these cancer cells .

- Mechanistic Insights : Further investigations revealed that the compound's mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis. Notably, it was found to inhibit pathways regulated by SMAD proteins, which are crucial for TGF-β signaling in cancer .

Comparative Analysis with Other Boronic Acids

To better understand the efficacy of this compound, a comparative analysis with other boronic acids was conducted:

| Compound Name | IC50 (nM) | Target Enzyme/Pathway |

|---|---|---|

| This compound | 12 | KARPAS422 Cell Growth |

| EEDi-5285 | 0.7 | EED Binding |

| MU1700 | 16 | ALK1/2 Kinase Inhibition |

This table illustrates that while this compound shows promising activity, other compounds may exhibit even greater potency against specific targets.

Q & A

Q. What are the recommended synthetic routes for preparing 2-Methyl-3-(methylsulfonyl)phenylboronic Acid Pinacol Ester?

- Methodological Answer : The synthesis typically involves introducing the methylsulfonyl group onto a phenyl ring prior to boronic ester formation. A common approach is:

Sulfonylation : React 3-methylphenol with methanesulfonyl chloride under basic conditions to install the methylsulfonyl group.

Borylation : Use Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) to form the boronic ester .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm the presence of the methylsulfonyl group (δ ~3.0 ppm for CH₃SO₂) and pinacol ester protons (δ ~1.2–1.3 ppm). Aromatic protons appear in the δ 6.5–8.0 ppm range .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., C₁₄H₂₀BO₄S, expected [M+H]⁺ ≈ 311.12).

- FT-IR : Identify the B-O bond (~1350 cm⁻¹) and sulfonyl S=O stretch (~1150–1300 cm⁻¹) .

Q. What are the optimal storage and handling protocols?

- Methodological Answer :

- Storage : Store in sealed containers under inert gas (Ar/N₂) at 0–6°C to prevent moisture ingress and degradation .

- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Pre-dry solvents (e.g., THF over Na/benzophenone) to minimize hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling using this boronic ester?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dtbpf)) to balance activity and stability.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may enhance solubility but risk side reactions. Mixed solvents (toluene/EtOH) are often effective .

- Temperature : Elevated temperatures (80–100°C) accelerate coupling but may degrade sensitive substrates. Use microwave-assisted synthesis for rapid optimization .

Q. How does the methylsulfonyl group influence the compound’s stability under acidic/basic conditions?

- Methodological Answer :

- Acidic Conditions : The sulfonyl group is stable, but the boronic ester may hydrolyze to the boronic acid below pH 5. Monitor via ¹¹B NMR to track degradation .

- Basic Conditions : Avoid strong bases (e.g., NaOH) that can cleave the pinacol ester. Use mild bases (e.g., K₂CO₃) in biphasic systems (toluene/H₂O) .

Q. What strategies mitigate air/moisture sensitivity during large-scale reactions?

- Methodological Answer :

- Inert Atmosphere : Employ continuous N₂ purging or sealed reactors.

- Drying Agents : Add molecular sieves (3Å) to reaction mixtures.

- Workup : Quench reactions in degassed solvents and use rotary evaporation under reduced pressure to isolate products .

Q. How should researchers resolve contradictory data in cross-coupling yields (e.g., low reproducibility)?

- Methodological Answer :

- Purity Analysis : Check starting materials via HPLC for impurities (e.g., residual sulfonic acids) that poison catalysts .

- Oxygen Scavengers : Add reagents like Cu(I) thiophene-2-carboxylate to scavenge trace O₂, which can deactivate Pd catalysts .

- Control Experiments : Replicate reactions with standardized substrates (e.g., 4-bromotoluene) to isolate variables.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.